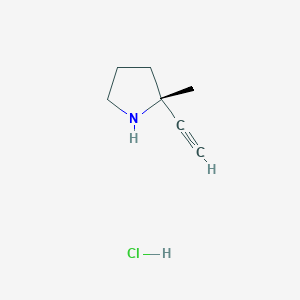

(2R)-2-ethynyl-2-methylpyrrolidine hydrochloride

描述

(2R)-2-Ethynyl-2-methylpyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a methyl and ethynyl group at the 2-position of the pyrrolidine ring, with a hydrochloride counterion enhancing its stability and solubility. These compounds often serve as building blocks for bioactive molecules, leveraging their rigid pyrrolidine scaffold for target binding and stereochemical specificity.

属性

IUPAC Name |

(2R)-2-ethynyl-2-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N.ClH/c1-3-7(2)5-4-6-8-7;/h1,8H,4-6H2,2H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOVMGODNKDWOA-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C#C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1)C#C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230789-53-2 | |

| Record name | (2R)-2-ethynyl-2-methylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-ethynyl-2-methylpyrrolidine hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an amine with a suitable electrophile to form the pyrrolidine ring.

Introduction of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an alkyne is coupled with a halide in the presence of a palladium catalyst and a copper co-catalyst.

Methylation: The methyl group can be introduced through alkylation reactions using methyl halides or other methylating agents.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and isolation of the final product.

化学反应分析

Types of Reactions

(2R)-2-ethynyl-2-methylpyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

Reduction: Formation of saturated pyrrolidine derivatives.

Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

科学研究应用

(2R)-2-ethynyl-2-methylpyrrolidine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.

Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

作用机制

The mechanism of action of (2R)-2-ethynyl-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with (2R)-2-ethynyl-2-methylpyrrolidine hydrochloride:

(R)-2-Methylpyrrolidine Hydrochloride

- Structure : Lacks the ethynyl group but retains the methyl substituent at the 2-position of the pyrrolidine ring .

- Synthesis : Synthesized via reductive amination or chiral resolution, as exemplified in European patent applications using sodium nitrite and zinc powder for nitroso intermediate reduction (70% yield) .

- Applications : Intermediate for analgesics and CNS-targeting drugs.

(2S,4R)-Methyl 4-Methylpyrrolidine-2-Carboxylate Hydrochloride

- Structure : Features a carboxylate ester at the 2-position and a methyl group at the 4-position, introducing additional polarity .

- Synthesis : Prepared via esterification and subsequent hydrochloride salt formation.

- Applications : Utilized in peptide mimetics due to its carboxylate functionality.

(2R,4S)-1-Benzyl-4-Hydroxy-Pyrrolidine-2-Carboxylic Acid Methyl Ester Hydrochloride

- Synthesis : Derived from multi-step protection/deprotection strategies, as seen in intermediates for protease inhibitors.

Methylphenidate Hydrochloride

- Structure : A piperidine derivative with phenyl and ester groups, sharing the methyl-substituted cyclic amine motif .

- Applications : Clinically used for ADHD; highlights the pharmacological relevance of methyl-substituted amines.

Comparative Data Table

Key Research Findings

Synthetic Efficiency: The ethynyl group in (2R)-2-ethynyl-2-methylpyrrolidine may introduce synthetic challenges compared to simpler methyl derivatives, requiring specialized catalysts (e.g., Sonogashira coupling) absent in the evidence .

Salt Formation : Hydrochloride salts are preferred for stability across analogs, as seen in (R)-2-methylpyrrolidine HCl and methylphenidate HCl .

生物活性

(2R)-2-ethynyl-2-methylpyrrolidine hydrochloride is a compound with significant potential in biological research and medicinal chemistry. Characterized by its unique ethynyl substitution on the pyrrolidine ring, this compound exhibits various biological activities that make it a subject of interest in pharmacological studies. This article reviews its biological activity, synthesis, mechanisms of action, and applications in research.

Chemical Structure and Properties

- Molecular Formula : C₆H₉ClN

- CAS Number : 2230789-53-0

- Appearance : White to yellow solid

The presence of the ethynyl group allows for π-π interactions with aromatic residues in proteins, while the pyrrolidine ring facilitates hydrogen bonding with amino acids, contributing to its biological activity.

The mechanism of action of this compound involves:

- Binding Interactions : The ethynyl group participates in π-π stacking interactions, enhancing binding affinity to target proteins.

- Enzyme Modulation : The compound can modulate enzyme activity through competitive or allosteric inhibition, influencing various biochemical pathways.

Biological Activity

Research indicates that this compound demonstrates notable biological activities, including:

- Anticancer Properties : Preliminary studies suggest potential efficacy against certain cancer cell lines.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound may act as a ligand for various receptors, influencing signal transduction pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Potential efficacy against cancer cell lines | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Receptor Binding | Acts as a ligand for various receptors |

Synthesis and Research Applications

The synthesis of this compound typically involves multiple steps, yielding high optical purity. It serves as a building block in organic synthesis and is utilized in:

- Medicinal Chemistry : As a precursor for developing new therapeutic agents.

- Biological Probes : For studying enzyme mechanisms and receptor interactions.

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on lung cancer cell lines. Results indicated significant cytotoxicity, with IC50 values comparable to established chemotherapeutics .

- Enzyme Interaction Studies : Another research focused on the compound's interaction with specific metabolic enzymes. It demonstrated competitive inhibition, suggesting potential applications in metabolic disorder treatments .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-2-ethynyl-2-methylpyrrolidine hydrochloride, and how can reaction conditions be controlled to preserve stereochemistry?

- Methodology : Synthesis typically involves multi-step reactions starting from chiral pyrrolidine precursors. For example, (R)-2-methylpyrrolidine derivatives can undergo ethynylation via Sonogashira coupling or alkyne insertion under palladium catalysis. Key steps include:

- Cyclization : Formation of the pyrrolidine ring under reflux with acid catalysts (e.g., HCl) to ensure complete esterification .

- Chiral Resolution : Use of chiral HPLC or diastereomeric salt crystallization to isolate the (2R) enantiomer .

- Critical Parameters : Temperature control (e.g., 0°C for zinc-mediated reductions ), inert atmosphere (N₂/Ar), and solvent selection (e.g., dichloromethane for azeotropic drying ).

Q. How can researchers characterize the purity and stereochemical integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm structural features (e.g., ethynyl proton at δ ~2.5 ppm, methyl group splitting patterns) .

- LCMS : To verify molecular weight (e.g., m/z 158.9 [M+H]+ observed in similar pyrrolidine derivatives ).

- Chiral HPLC : Using columns like Chiralpak® AD-H to resolve enantiomers and confirm >98% enantiomeric excess .

Q. What are the stability considerations for this compound under varying pH and storage conditions?

- Findings : Hydrochloride salts generally exhibit enhanced solubility in polar solvents (e.g., water, ethanol) but may degrade under extreme pH.

- Recommendations :

- Store at −20°C in airtight, light-resistant containers.

- Monitor pH during formulation (optimal range: 4–6) to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

- Case Study : A 70% yield was achieved using zinc powder in acetic acid/methanol , while other methods report lower yields.

- Troubleshooting :

- Impurity Analysis : Trace unreacted starting materials via TLC (Rf ~0.3 in ethyl acetate/hexane).

- Reaction Optimization : Adjust stoichiometry (e.g., excess NaNO₂ for nitroso intermediate formation ) or switch to flow chemistry for scalability .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to dopamine receptors, leveraging the compound’s pyrrolidine scaffold .

- In Vitro Assays : Radioligand binding studies (e.g., ³H-labeled analogs) to quantify receptor occupancy .

- Challenges : Differentiate stereospecific effects; (2R) enantiomers may show 10–100x higher activity than (2S) in receptor modulation .

Q. How can enantiomer separation be scaled for preclinical studies without compromising efficiency?

- Advanced Techniques :

- Dynamic Kinetic Resolution : Combine asymmetric catalysis (e.g., Ru-BINAP complexes) with continuous flow reactors to enhance throughput .

- Membrane-Based Chiral Separation : Utilize cellulose acetate membranes for large-scale enantiomer isolation .

Key Recommendations for Researchers

- Prioritize chiral purity validation using orthogonal methods (e.g., NMR + HPLC).

- Explore hybrid synthetic approaches (e.g., biocatalysis + flow reactors) to improve yield and scalability.

- Collaborate with computational chemists to predict metabolic pathways and toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。